Cas no 868680-29-9 (1-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-4-ethylpiperazine-2,3-dione)

1-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-4-ethylpiperazine-2,3-dione 化学的及び物理的性質
名前と識別子
-
- 1-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-4-ethylpiperazine-2,3-dione
- 2,3-Piperazinedione, 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethyl-
- 868680-29-9
- F1827-0006
- Z454393652
- SR-01000016184
- 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione
- 1-ethyl-4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-2,3-dione
- 1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione
- SR-01000016184-1
- AKOS024612361
-
- インチ: 1S/C16H19N3O3/c1-2-17-9-10-18(16(22)15(17)21)11-14(20)19-8-7-12-5-3-4-6-13(12)19/h3-6H,2,7-11H2,1H3
- InChIKey: YQJHCHFHZICXHS-UHFFFAOYSA-N
- ほほえんだ: N1(CC(N2C3=C(C=CC=C3)CC2)=O)CCN(CC)C(=O)C1=O
計算された属性
- せいみつぶんしりょう: 301.14264148g/mol
- どういたいしつりょう: 301.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 479
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 60.9Ų
じっけんとくせい
- 密度みつど: 1.276±0.06 g/cm3(Predicted)
- ふってん: 523.1±60.0 °C(Predicted)
- 酸性度係数(pKa): 0.97±0.20(Predicted)
1-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-4-ethylpiperazine-2,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1827-0006-30mg |
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione |
868680-29-9 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F1827-0006-50mg |
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione |
868680-29-9 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1827-0006-2mg |
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione |
868680-29-9 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1827-0006-5mg |
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione |
868680-29-9 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1827-0006-1mg |
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione |
868680-29-9 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1827-0006-3mg |
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione |
868680-29-9 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1827-0006-40mg |
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione |
868680-29-9 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F1827-0006-5μmol |
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione |
868680-29-9 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1827-0006-4mg |
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione |
868680-29-9 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1827-0006-20mg |
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione |
868680-29-9 | 90%+ | 20mg |
$99.0 | 2023-07-28 |
1-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-4-ethylpiperazine-2,3-dione 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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1-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-4-ethylpiperazine-2,3-dioneに関する追加情報
Comprehensive Overview of 1-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-4-ethylpiperazine-2,3-dione (CAS No. 868680-29-9)
The compound 1-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-4-ethylpiperazine-2,3-dione (CAS No. 868680-29-9) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique combination of an indole moiety and a piperazine-2,3-dione core makes it a promising candidate for various applications, particularly in drug discovery and development. Researchers are increasingly exploring its potential as a scaffold for designing novel therapeutics, given its ability to interact with multiple biological targets.
One of the most frequently searched questions about this compound revolves around its synthetic pathways and pharmacological properties. Current trends in organic chemistry emphasize the importance of efficient synthesis methods for such heterocyclic compounds. The 2,3-dihydro-1H-indole component, in particular, is a key structural feature found in many bioactive molecules, which explains the growing interest in this compound. Additionally, the 4-ethylpiperazine-2,3-dione segment contributes to its solubility and binding affinity, making it a versatile building block in medicinal chemistry.
In the context of modern drug discovery, the demand for small-molecule modulators of protein-protein interactions has surged. 1-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-4-ethylpiperazine-2,3-dione fits into this category due to its potential to act as a kinase inhibitor or GPCR ligand. These properties align with the current focus on precision medicine and targeted therapies, where researchers seek compounds with high specificity and minimal off-target effects. The compound's CAS No. 868680-29-9 is often cited in patents and academic papers, further highlighting its relevance.
Another hot topic in the scientific community is the role of heterocyclic compounds in addressing neurodegenerative diseases. The indole ring system, present in this molecule, is a common feature in drugs targeting the central nervous system. This has led to speculation about the compound's potential applications in neuroprotection or cognitive enhancement, although rigorous clinical studies are still needed to validate these hypotheses. The integration of AI-driven drug design tools has also accelerated the exploration of such molecules, with computational models predicting favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
From a commercial perspective, the compound's supply chain and purity standards are critical considerations. Laboratories and pharmaceutical companies frequently search for reliable suppliers of CAS No. 868680-29-9, emphasizing the need for high-quality synthesis and characterization. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for ensuring the compound meets industry benchmarks. Furthermore, the rise of green chemistry principles has influenced the synthesis protocols, with researchers exploring eco-friendly solvents and catalysts to produce this molecule sustainably.
In summary, 1-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl-4-ethylpiperazine-2,3-dione (CAS No. 868680-29-9) represents a fascinating intersection of chemistry and biology. Its structural complexity and potential therapeutic applications make it a subject of ongoing research, particularly in the fields of drug discovery, neuropharmacology, and molecular modeling. As scientific advancements continue, this compound may play a pivotal role in addressing unmet medical needs and advancing the frontiers of biomedical science.
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